EINECS 235-412-1

Description

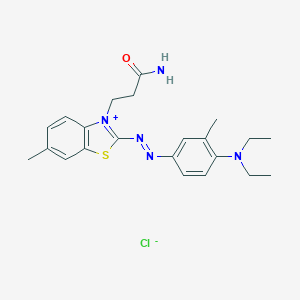

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12221-39-5 |

|---|---|

Molecular Formula |

C22H28ClN5OS |

Molecular Weight |

446 g/mol |

IUPAC Name |

3-[2-[[4-(diethylamino)-3-methylphenyl]diazenyl]-6-methyl-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |

InChI |

InChI=1S/C22H27N5OS.ClH/c1-5-26(6-2)18-10-8-17(14-16(18)4)24-25-22-27(12-11-21(23)28)19-9-7-15(3)13-20(19)29-22;/h7-10,13-14H,5-6,11-12H2,1-4H3,(H-,23,28);1H |

InChI Key |

MLRQFXBXJXTPHX-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |

Other CAS No. |

12221-39-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzothiazolium Structures

Established Synthetic Pathways for Benzothiazolium Dye Scaffolds

The synthesis of benzothiazolium dyes relies on a foundation of established organic reactions, which have been progressively enhanced by modern techniques to improve efficiency and yield.

The most fundamental and widely practiced method for synthesizing benzothiazole-based azo dyes involves a two-step process: diazotization followed by an azo coupling reaction. internationaljournalcorner.comnih.govnih.gov This conventional pathway is valued for its versatility and reliability.

The process begins with the diazotization of a primary heteroaromatic amine, such as a 2-aminobenzothiazole (B30445) derivative. internationaljournalcorner.comwikipedia.org This reaction is typically conducted in an acidic medium, using reagents like nitrosylsulfuric acid or a combination of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.govacu.edu.in A critical parameter for this step is maintaining a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is often highly reactive and unstable at warmer temperatures. nih.govnih.gov

The second step is the azo coupling , where the freshly prepared diazonium salt, an electrophile, is reacted with a coupling component rich in electrons. nih.govwikipedia.org This component is typically an aromatic compound with electron-donating substituents, such as an aniline (B41778) or phenol (B47542) derivative (e.g., N,N-diethyl-2-methyl-p-phenylenediamine). nih.gov This electrophilic aromatic substitution reaction leads to the formation of the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. internationaljournalcorner.com

To overcome some limitations of conventional methods, such as long reaction times or the need for harsh conditions, several advanced synthetic techniques have been developed. These modern approaches often offer improved yields, greater efficiency, and alignment with green chemistry principles. mdpi.com

Notable advanced techniques include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, increase the yield of the desired product. mdpi.comrsc.org

One-Pot Multicomponent Reactions : These reactions, such as the Biginelli reaction, enhance efficiency by combining three or more reactants in a single step to form a complex product, thereby avoiding the need to isolate intermediate compounds. rsc.org

Solid-Phase Synthesis : This technique simplifies purification by attaching a reactant to a solid polymer resin. researchgate.net Excess reagents and byproducts can be easily washed away, and the final product is then cleaved from the support. This method is particularly advantageous for creating libraries of compounds for screening. researchgate.net

Modern Catalysis : The use of specific catalysts can enable reactions under milder conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are used to build complex benzothiazole (B30560) structures. rsc.org Similarly, organocatalysts like pentafluorophenylammonium triflate (PFPAT) have been shown to effectively catalyze the synthesis of 2-arylbenzothiazoles in environmentally benign solvents like water. orientjchem.org

Novel Derivatization Strategies for 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride Analogues

The specific properties of the dye with CAS number 12221-39-5, 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride, can be fine-tuned through targeted chemical modifications. lookchem.comlocalpharmaguide.com These derivatization strategies are guided by specific design principles to create analogues with tailored characteristics.

The design of functionalized analogues is primarily based on the Donor-π-Acceptor (D-π-A) model. In this framework, the benzothiazolium ring system functions as the electron-withdrawing acceptor moiety. The properties of the dye are modulated by altering the electronic character of the donor group and the connecting π-conjugated system.

Key design principles include:

Modification of the Donor Group : Altering the substituents on the aniline-based donor part of the molecule directly influences the intramolecular charge transfer (ICT), which in turn affects the dye's color (absorption maximum, λmax) and other photophysical properties.

Substitution on the Benzothiazole Ring : Introducing or changing electron-donating or electron-withdrawing groups on the benzothiazole core modifies the electron-accepting strength of the heterocycle. For example, the presence and position of groups like methyl (-CH₃) or ethoxy (-OCH₂CH₃) can shift the absorption spectrum. industrialchemicals.gov.auepa.gov

Azo-Hydrazone Tautomerism : For some azo dyes, an equilibrium exists between the azo and hydrazone tautomeric forms. The stability of these forms can be influenced by solvent polarity and substituents, which plays a crucial role in the final properties of the dye.

The following table illustrates the effect of different coupling components on the absorption maxima of related benzothiazole azo dyes, demonstrating the principle of tuning color through structural modification.

| Diazonium Component Precursor | Coupling Component | Solvent | λmax (nm) |

| 2-Amino-6-chlorobenzothiazole | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DMSO | 405 |

| 2-Amino-6-chlorobenzothiazole | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DMF | 405 |

| 2-Amino-6-nitrobenzothiazole | 2-Naphthol | DMSO | 520 |

| 2-Amino-6-nitrobenzothiazole | 8-Hydroxyquinoline | DMSO | 545 |

This table is generated from data found in related studies to illustrate design principles. internationaljournalcorner.comacu.edu.in

Beyond simple substitution, more complex strategies involve the transformation of the benzothiazole ring system itself or its precursors. These methods provide access to novel heterocyclic scaffolds.

Nucleophile-Induced Ring Contraction : One documented approach is the transformation of a 1,4-benzothiazine ring into the more thermodynamically stable 1,3-benzothiazole core. beilstein-journals.org This reaction proceeds via the cleavage of a sulfur-carbon bond by a nucleophile, followed by an intramolecular cyclization to form the pyrrolo[2,1-b] fishersci.casigmaaldrich.combenzothiazole scaffold. beilstein-journals.org

Oxidative Ring-Opening : Benzothiazole derivatives can undergo oxidative ring-opening under the action of mild oxidants like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. scholaris.ca This reaction breaks open the thiazole (B1198619) ring to yield acyl aminobenzene sulfonate esters, demonstrating a method to convert the heterocyclic core into a different functional structure. scholaris.ca

"Click-On" Fluorogenic Reactions : A sophisticated derivatization strategy involves the use of "click chemistry." nih.gov A non-fluorescent benzothiazole equipped with a reactive group like an alkyne can react with an azide (B81097) via a copper-catalyzed click reaction. This forms a new, conjugated 1,2,3-triazole ring, which extends the π-system and "switches on" the fluorescence of the molecule. nih.gov

Optimization of Synthesis Parameters for Enhanced Yield and Purity

For both laboratory-scale synthesis and potential industrial production, optimizing reaction parameters is essential to maximize product yield and purity while minimizing costs and environmental impact. nih.gov

Key parameters for optimization include:

Catalyst Selection : The presence and type of catalyst can be critical. In one study on the synthesis of benzothiazole-2-carboxylic acid, the addition of a hydroxyapatite (B223615) powder catalyst in the first step increased the yield from 62% to 95%. google.com

Reaction Temperature : Temperature must be carefully controlled. The formation of unstable diazonium salts requires temperatures near 0 °C to prevent decomposition. nih.gov Conversely, other steps may require elevated temperatures to achieve a reasonable reaction rate; for example, a study on 2-arylbenzothiazole synthesis found 60 °C to be the optimal temperature, as lower temperatures gave poor yields and higher temperatures offered no improvement. orientjchem.org

Solvent Effects : The choice of solvent can significantly impact reaction outcomes. A study on the synthesis of 2-substituted benzothiazoles screened multiple solvents and found that water provided the highest yield, offering a green and efficient option. orientjchem.org

Purification Methods : Streamlining purification is a major goal of optimization. Developing a procedure where the final product can be isolated in high purity through simple precipitation or recrystallization, rather than costly and time-consuming column chromatography, is highly desirable. nih.gov

The following table details the optimization of a catalyzed reaction for 2-arylbenzothiazole synthesis.

| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| 5 | 60 | Water | 55 |

| 10 | 60 | Water | 70 |

| 15 | 60 | Water | 85 |

| 20 | 60 | Water | 94 |

| 20 | 25 | Water | 30 |

| 20 | 60 | Ethanol | 75 |

| 20 | 60 | Acetonitrile (B52724) | 65 |

This table is adapted from findings reported in a study on PFPAT-catalyzed synthesis. orientjchem.org

The synthesis of benzothiazolium salts, including the specific compound EINECS 235-412-1, formally known as 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride, is a cornerstone for the development of various functional molecules. The quaternization of the benzothiazole nitrogen is a key transformation, and the efficiency of this process is highly dependent on the employed synthetic methodologies. This article delves into the nuances of reaction condition tuning and the evolution of catalysts in the synthesis of benzothiazolium structures.

The optimization of reaction conditions is a critical aspect of synthesizing benzothiazolium salts, directly impacting the reaction's efficiency and environmental footprint. Key parameters that are frequently tuned include the choice of solvent, reaction temperature, and the nature of the alkylating agent.

Solvent-free conditions have emerged as a green and efficient approach for the synthesis of N-alkyl benzothiazolium iodides. semanticscholar.orgumich.edu This method often leads to good yields with equimolar ratios of reactants, minimizing waste and avoiding the use of potentially hazardous organic solvents. semanticscholar.orgumich.edu For instance, the reaction of benzothiazole with iodomethane (B122720) under ultrasonic irradiation at room temperature without a solvent can yield N-methylbenzothiazolium iodide in near-quantitative amounts. umich.edu However, for longer-chain alkyl iodides, conventional heating is often more effective than ultrasonication in solvent-free syntheses. umich.edu

The choice of solvent can significantly influence the reaction rate and yield. In some cases, polar solvents like acetonitrile or dimethylformamide (DMF) are employed. For example, the synthesis of 2-substituted-3-methylbenzo[d]thiazolium iodides has been carried out in acetonitrile in a pressure tube at 100 °C. rsc.org The use of a more polar solvent like acetonitrile can accelerate dehydrosilylation reactions catalyzed by benzothiazolium salts, as compared to less polar solvents like dichloromethane (B109758) (DCM). nih.gov

Temperature is another crucial parameter that is often optimized. The synthesis of N-alkylbenzothiazolium iodide salts under solvent-free conditions has been performed at temperatures ranging from 30 to 200 °C, depending on the chain length of the alkyl halide. semanticscholar.org It has been observed that the yields of these salts can increase with the increasing chain length of the alkylating agent. semanticscholar.org

The following interactive table summarizes the impact of different reaction conditions on the synthesis of benzothiazolium salts.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzothiazole | Iodomethane | None (Ultrasonic) | Room Temp | 1 | 99.8 | umich.edu |

| Benzothiazole | Alkyl Iodides | None (Conventional) | 30-200 | 2-9 | Good | semanticscholar.org |

| 2-Substituted Benzothiazole | Methyl Iodide | Acetonitrile | 100 | 24 | - | rsc.org |

| 2-Amino-1,3-benzothiazole | α-Iodoketones | Acetone | Room Temp | - | 51-74 | mdpi.com |

While the quaternization of benzothiazoles can often proceed without a catalyst, particularly with reactive alkylating agents like alkyl iodides, the development of catalytic systems aims to improve reaction efficiency, broaden the substrate scope, and enable the use of less reactive starting materials under milder conditions.

In the broader context of N-alkylation of heterocyclic amines, various catalysts have been explored. For instance, iron phthalocyanine (B1677752) has been reported as an efficient and versatile catalyst for the N-alkylation of various amines, including aminobenzothiazoles, using alcohols as the alkylating agents. tandfonline.com Nickel(II) salts have also been shown to be effective catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas, offering a more cost-effective and less toxic alternative to some palladium catalysts. mdpi.com

For the direct synthesis of benzothiazoles, which are the precursors for benzothiazolium salts, a range of catalysts have been developed. These include:

Nanoparticle catalysts: Nickel oxide (NiO) nanorods and zinc sulfide (B99878) (ZnS) nanoparticles have been used for the synthesis of benzothiazoles. mdpi.com

Metal oxides: Co3O4 nano-flakes have been employed for the one-pot synthesis of 2-phenylbenzo[d]thiazole. mdpi.com

Heterogeneous catalysts: SnP2O7 has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. mdpi.com A natural-based nanocatalyst containing Zr(IV) has also been developed for the synthesis of benzothiazole derivatives under solvent-free conditions. orgchemres.org

Hybrid crystals: NH3(CH2)4NH3SiF6 has been demonstrated as an efficient heterogeneous catalyst for the synthesis of benzothiazoles under solvent-free conditions. tandfonline.com

In the context of forming the benzothiazolium salt itself, N-methyl-benzothiazolium salts with weakly coordinating anions like [B(C6F5)4]− have been shown to act as carbon Lewis acid catalysts for reactions such as the (de)hydrosilylation of alcohols and the hydrosilylation of imines. nih.gov The catalytic activity of these benzothiazolium salts is influenced by the counter-anion, with salts containing the [BArCl] anion showing significantly higher activity in some cases. nih.gov

The following interactive table provides an overview of different catalysts used in the synthesis of benzothiazole and related structures.

| Reaction Type | Catalyst | Substrates | Solvent | Temperature (°C) | Key Advantages | Reference |

| N-alkylation of aminobenzothiazoles | Iron Phthalocyanine | Aminobenzothiazoles, Alcohols | - | - | Versatile, uses alcohols as alkylating agents | tandfonline.com |

| Synthesis of 2-aminobenzothiazoles | Ni(II) salts | N-arylthioureas | - | - | Cost-effective, less toxic | mdpi.com |

| Synthesis of Benzothiazoles | NiO nanorods | 2-Aminothiophenol, Aldehydes | Ethanol | 60 | Nanocatalyst | mdpi.com |

| Synthesis of Benzothiazoles | SnP2O7 | 2-Aminothiophenol, Aromatic Aldehydes | - | - | Reusable, heterogeneous | mdpi.com |

| Synthesis of Benzothiazoles | NH3(CH2)4NH3SiF6 | o-Aminothiophenol, Aldehydes | Solvent-free | Room Temp | Efficient, heterogeneous | tandfonline.com |

| Dehydrosilylation | Benzothiazolium [BArCl] salts | Alcohols, Silanes | DCM | 20 | Carbon Lewis acid catalyst | nih.gov |

Advanced Analytical Characterization Techniques for Complex Organic Molecules

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H-NMR: In ¹H-NMR spectroscopy of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, distinct signals are observed that correspond to the different types of protons in the molecule. vulcanchem.com A singlet is typically observed for the methyl group protons around δ 2.79 ppm. eurjchem.com The aromatic protons on the phenyl ring show complex multiplets in the region of δ 7.38 ppm. eurjchem.com The acidic proton of the carboxylic acid group appears as a broad singlet at a downfield chemical shift, often around δ 12.86 ppm. eurjchem.com

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, characteristic peaks are observed. eurjchem.com The methyl carbon appears at approximately 13.0 ppm. eurjchem.com The isoxazole (B147169) and phenyl ring carbons resonate in the range of 110.0 to 162.4 ppm, while the carboxylic acid carbonyl carbon is typically found at a more downfield position, around 175.3 ppm. eurjchem.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.79 | s | -CH₃ |

| ¹H | 7.38 | m | Aromatic-H |

| ¹H | 12.86 | br s | -COOH |

| ¹³C | 13.0 | -CH₃ | |

| ¹³C | 110.0 - 162.4 | Aromatic & Isoxazole Carbons | |

| ¹³C | 175.3 | -COOH |

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid displays several characteristic absorption bands. vulcanchem.comeurjchem.com A broad band is typically observed in the region of 2607-3072 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. eurjchem.com The C=O stretching vibration of the carboxylic acid group appears as a strong absorption around 1689 cm⁻¹. eurjchem.com Bands in the 1454-1605 cm⁻¹ range can be attributed to the C=C and C=N stretching vibrations of the aromatic and isoxazole rings. eurjchem.com The C-F stretching vibration is expected in the 1150-1250 cm⁻¹ region. vulcanchem.com

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2607-3072 | O-H Stretch | Carboxylic Acid |

| 1689 | C=O Stretch | Carboxylic Acid |

| 1454-1605 | C=C and C=N Stretch | Aromatic/Isoxazole Rings |

| 1150-1250 | C-F Stretch | Fluoro Group |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the molecular ion peak [M+H]⁺ is observed at an m/z of 272 in electrospray ionization (ES) mode. eurjchem.com The exact mass of the compound is 255.0098489 Da. nih.gov The fragmentation pattern can further help in confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is expected to show absorption bands corresponding to the π-π* transitions of the aromatic and isoxazole ring systems.

Chromatographic Separations for Compound Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and for its preparative separation. lgcstandards.comsielc.com A reverse-phase HPLC method is commonly used for the analysis of this compound and its potassium salt. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of the compound is often reported to be greater than 95%. lgcstandards.com

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of Fenitrothion in technical products and environmental samples. oup.com The method typically involves dissolving the sample in a suitable solvent, such as chloroform, along with an internal standard, followed by analysis with a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). oup.comresearchgate.net

The choice of column packing is critical for achieving successful separation. Studies have evaluated various column packings to identify the most effective system. For instance, columns packed with OV-210 or polyphenyl ether (PPE-6R) have been shown to successfully resolve Fenitrothion from its most closely related isomer, O,O-dimethyl O-(4-methyl-3-nitrophenyl) phosphorothioate. oup.com A collaborative study involving 21 laboratories validated a method using a PPE-6R column with fluoranthene (B47539) as the internal standard. oup.com An alternative official method utilizes an OV-210 column with dibutyl sebacate (B1225510) as the internal standard. oup.comnih.gov

Headspace solid-phase microextraction (SPME) coupled with GC/MS offers a solvent-free alternative for extracting and analyzing Fenitrothion residues, for example, in wheat. academicjournals.org A study using a 65 µm polydimethylsiloxane (B3030410) (PDMS) fiber demonstrated high recovery rates for Fenitrothion (98.9% and 101.2% for fortification levels of 0.1 and 1 mg/kg, respectively). academicjournals.org For air sample analysis, a method involving thermal-desorption cold trap (TCT) injection with GC-MS has been developed to determine Fenitrothion and its main metabolites, 3-methyl-4-nitrophenol (B363926) and fenitrooxon. researchgate.netnih.gov This method achieved detection limits between 1.6 and 2.1 ng m⁻³. researchgate.net

Table 1: GC Systems for Fenitrothion Analysis

| Column Packing | Internal Standard | Detector | Application | Reference |

|---|---|---|---|---|

| Polyphenyl ether (PPE-6R) | Fluoranthene | FID | Technical grade, formulations | oup.com |

| OV-210 | Dibutyl sebacate | FID | Technical grade, formulations | oup.comnih.gov |

| 65 µm Polydimethylsiloxane (SPME) | - | MS | Wheat residues | academicjournals.org |

| Tenax adsorbent tube | Deuterated isotopes | MS | Air samples | researchgate.net |

Advanced Detection Methods for Environmental and Biological Matrices

While chromatographic techniques are reliable, there is a growing demand for rapid, cost-effective, and portable detection methods for on-site monitoring of Fenitrothion in environmental and biological samples. mdpi.commdpi.comresearchgate.net

Electrochemical Sensing Modalities

Electrochemical sensors have emerged as a promising alternative for Fenitrothion detection due to their high sensitivity, rapid response, and portability. mdpi.comresearchgate.net These sensors often rely on the electrochemical reduction of the nitro group in the Fenitrothion molecule. The performance of these sensors is heavily dependent on the modification of the electrode surface, which enhances electron transfer and analyte accumulation. mdpi.commdpi.com

Various materials have been employed to modify glassy carbon electrodes (GCE) for improved Fenitrothion detection:

β-Cyclodextrin Polymer (β-CDP): An electrode modified by the electropolymerization of β-cyclodextrin (β-CDP/GCE) demonstrated a low detection limit of 6 ng/mL in cabbage and tap water samples. mdpi.com The inner cavities of the β-CD polymer increase the electrode's surface area and facilitate the accumulation of Fenitrothion. mdpi.com

Metal-Organic Frameworks (MOFs): A non-enzymatic sensor based on a titanium-based MOF (NH2-MIL-125(Ti)) combined with reduced graphene oxide (RGO) showed a detection limit of 0.0338 μM. mdpi.com The MOF provides strong recognition and enrichment capabilities, while RGO enhances electrical conductivity. mdpi.comx-mol.net

Nanocomposites: A novel sensor using a nanocomposite of multi-walled carbon nanotubes (MWCNTs), cobalt ferrite (B1171679) nanoparticles (CoFe2O4NPs), and an ionic liquid ([Emim][BF4]) achieved a 7-fold enhancement in electrochemical signals compared to a bare GCE. africaresearchconnects.com This sensor had a detection limit of 0.0135 μM and was successfully used to quantify Fenitrothion in fruit extracts. africaresearchconnects.com Other nanocomposites, such as those based on niobium carbide (NbC) and molybdenum nanoparticles (NbC@Mo) or porous graphene oxide (PGO), have also shown excellent sensitivity with detection limits in the nanomolar range. nih.govnih.gov

Table 2: Performance of Various Electrochemical Sensors for Fenitrothion Detection

| Electrode Modification | Detection Limit | Linear Range | Matrix | Reference |

|---|---|---|---|---|

| β-Cyclodextrin Polymer (β-CDP/GCE) | 6 ng/mL | 10–4000 ng/mL | Cabbage, Tap Water | mdpi.com |

| NH2-MIL-125(Ti)/RGO/GCE | 0.0338 μM | 0.072–18 μM | Agricultural Products | mdpi.com |

| IL@CoFe2O4NPs@MWCNTs@GCE | 0.0135 μM | 0.02–160 μM | Fruit Extract | africaresearchconnects.com |

| GdPO4/RGO/GCE | 0.007 µM | 0.01–342 µM | Water Samples | x-mol.net |

| Porous Graphene Oxide (PGO)/SPCE | 0.061 μM | 0.02-250 μM | Fruit, Water | nih.gov |

| Niobium Carbide@Molybdenum (NbC@Mo)/SPCE | 0.15 nM | 0.01-1889 μM | Fruit Samples | nih.gov |

Fluorescence-Based Detection Systems

Fluorescence-based detection systems offer another highly sensitive and selective approach for Fenitrothion analysis. mdpi.comrsc.org These methods often utilize phenomena like Förster resonance energy transfer (FRET) or the inner filter effect (IFE) to produce a signal. rsc.orgnih.govnih.gov

Recent research has focused on developing novel fluorescent probes and platforms:

Aptamer-Based Sensors: Single-stranded DNA (ssDNA) aptamers that specifically bind to Fenitrothion have been developed. mdpi.com In one system, FAM-labeled aptamers act as sensors, showing dissociation constants (Kd) in the nanomolar range, indicating high specific binding. mdpi.com A label-free assay was also developed using an aptamer and Thioflavin T (ThT) dye, which could successfully detect Fenitrothion in spiked plant extracts. mdpi.com

Upconversion Nanomaterials: An immuno-type fluorescent sensor was created using rare earth element-doped upconversion nanomaterials (UCNPs) and graphene oxide (GO). btmc.edu.cn In this system, the pesticide competitively binds to a monoclonal antibody, disrupting the FRET between the UCNPs and GO, which restores fluorescence. btmc.edu.cn This sensor achieved a very low detection limit of 0.081 ng/mL. btmc.edu.cn

Nanobody-Based Immunoassays: A fluorescent ELISA was developed using a nanobody-alkaline phosphatase fusion protein and a composite of red emissive carbon dots (r-CDs) anchored on cobalt oxyhydroxide nanosheets (CoOOH NS). nih.gov The presence of Fenitrothion leads to a fluorescence recovery of the r-CDs, with a detection limit of 0.14 ng/mL. nih.gov

MOF-Based Probes: A fluorescence nanoprobe using an enzyme-mediated silver nanoparticle-modified metal-organic framework (AgNPs@PCN-224) was prepared for detecting organophosphorus pesticides like Fenitrothion. nih.gov The inhibition of acetylcholinesterase by Fenitrothion prevents the decomposition of a substrate that would otherwise recover the quenched fluorescence, allowing for quantification with a detection limit of 0.037 ng/mL. nih.gov

Microfluidic Platforms for Chemical Detection

Microfluidic platforms, or lab-on-a-chip devices, integrate various analytical steps into a miniaturized system, offering advantages such as reduced consumption of samples and reagents, faster analysis times, and portability, making them ideal for on-site detection. nih.govmdpi.comresearchgate.net

Several microfluidic systems have been developed for Fenitrothion analysis:

Coupling with Microextraction: A method coupling air-assisted liquid-liquid microextraction (AALLME) with microchip capillary electrophoresis (MCE) was developed for the pre-concentration and separation of Fenitrothion and parathion. nih.gov The system, which uses electrochemical detection, provides a portable solution for in-situ analysis of these insecticides. nih.gov

Photonic Biosensors: A highly sensitive photonic biosensor based on a bimodal waveguide (BiMW) interferometer has been used for the rapid and label-free quantification of Fenitrothion in tap water. csic.es The system employs a competitive immunoassay on the sensor chip, which is integrated with a polydimethylsiloxane (PDMS) microfluidic cell, achieving a detection limit of 0.29 ng/mL. csic.es

Suspension Arrays: A photonic suspension array using silica (B1680970) colloidal crystal beads (SCCBs) was developed for the simultaneous detection of Fenitrothion and another pesticide, chlorpyrifos-methyl. plos.org This high-throughput method utilizes SCCBs with nanopatterned surfaces for increased antibody binding, offering a sensitive and specific immunoassay platform. plos.org The combination of microfluidics for bead generation and the array format allows for multiplexed analysis. plos.org

These microfluidic devices effectively overcome many limitations of traditional analytical methods, paving the way for real-time environmental and food safety monitoring. mdpi.comcsic.es

Mechanistic Investigations of Biochemical and Cellular Interactions Excluding Human Clinical Data

Elucidation of Molecular Interaction Pathways

3,3'-Diindolylmethane interacts with a multitude of signaling pathways within the cell, leading to a range of biological effects. mdpi.com These interactions are complex and often cell-type specific. Research indicates that DIM can modulate signaling pathways such as those involving Akt, NF-κB, and FOXO3, which are crucial for cell survival, proliferation, and apoptosis. pnas.org Furthermore, DIM is known to engage with the aryl hydrocarbon receptor (AHR) and estrogen receptor (ER) signaling pathways. biorxiv.org In some cancer cell models, it has been shown to activate the Hippo signaling pathway, which plays a role in controlling organ size and tumorigenesis. spandidos-publications.com

The interaction of DIM with nuclear receptors is a key aspect of its molecular mechanism.

Estrogen Receptor (ER): DIM exhibits selective activity towards estrogen receptor subtypes. It has been shown to be a promoter-specific activator of ER function, even in the absence of estradiol. nih.gov Notably, DIM does not appear to bind directly to the estrogen receptor in the same manner as estradiol. nih.govoup.com Instead, it is proposed to be a new class of ERβ-selective compound that functions through a ligand-independent mechanism. oup.com This involves the recruitment of ERβ and coactivators to the regulatory elements of target genes. oup.com Some studies suggest that the activation of ER by DIM may involve the protein kinase A (PKA) signaling pathway. biorxiv.orgnih.gov Molecular docking studies have been employed to model the interaction between DIM and proteins like β-lactoglobulin, indicating that hydrophobic interactions and hydrogen bonds are significant in their complex formation. nih.gov

Androgen Receptor (AR): In contrast to its effects on the estrogen receptor, DIM acts as a potent antagonist of the androgen receptor (AR). medchemexpress.com It inhibits the function of the AR, which is critical in certain types of prostate cancer cells. medchemexpress.commskcc.org This antiandrogenic property is observed through the suppression of dihydrotestosterone (B1667394) (DHT)-stimulated DNA synthesis and the reduction of prostate-specific antigen (PSA) levels. medchemexpress.com Co-treatment with DIM can partially inhibit the translocation of the AR to the nucleus. medchemexpress.com

Aryl Hydrocarbon Receptor (AHR): DIM is also recognized as an agonist of the Aryl Hydrocarbon Receptor. biorxiv.org Upon activation by DIM, the AHR translocates into the nucleus, forms a heterodimer with the AHR nuclear translocator (ARNT), and can then associate with estrogen receptors to influence gene expression in a ligand-independent manner. biorxiv.orgmdpi.com

DIM has been shown to inhibit the activity of several key enzymes, which contributes to its biological effects.

Cytochrome P450 (CYP) Enzymes: DIM is classified as a P450 inhibitor. ebi.ac.uk It can alter the metabolism of estrogens by inhibiting certain cytochrome P450 enzymes, which may contribute to its effects in hormone-sensitive cells. pnas.org

Protein Phosphatase 2A (PP2A): One of the mechanisms by which DIM is thought to exert its effects is through the inhibition of protein phosphatase 2A (PP2A). pnas.org PP2A is an upstream regulator of the ATM kinase, a critical component of the DNA damage response. By inhibiting PP2A, DIM can lead to the activation of ATM. pnas.org

HECT E3 Ligases: Molecular modeling studies have suggested that DIM can interact with the ubiquitin exosite of the HECT E3 ligases WWP1 and WWP2. acs.org Autoubiquitination assays have confirmed that DIM is an inhibitor of WWP1. acs.org

Histone Deacetylases (HDACs): DIM has been reported to selectively induce the proteasome-mediated degradation of class I histone deacetylases (HDAC1, HDAC2, HDAC3, and HDAC8) without affecting class II HDACs. ncats.io

Mitochondrial H+-ATP Synthase: In certain cancer cell lines, DIM has been identified as a novel inhibitor of mitochondrial H+-ATP synthase. webmd.com

Cellular Response Mechanisms in Model Systems (In Vitro Studies)

In vitro studies using various cell lines have been instrumental in elucidating the cellular responses to DIM treatment.

DIM influences the location of several key cellular proteins. For instance, it promotes the nuclear translocation of the aryl hydrocarbon receptor (AHR). mdpi.com In contrast, it can partially inhibit the nuclear translocation of the androgen receptor. medchemexpress.com In the context of the Hippo signaling pathway, DIM treatment leads to the phosphorylation of the transcriptional co-activator YAP, resulting in its cytoplasmic sequestration and preventing its nuclear accumulation. spandidos-publications.com Furthermore, DIM has been observed to induce the nuclear localization of the cell cycle inhibitor p27kip. nih.gov

DIM modulates a variety of cellular pathways, leading to significant changes in cell behavior.

Cell Cycle Regulation: A prominent effect of DIM is the induction of cell cycle arrest. nih.gov It has been shown to cause both G1 and G2/M phase arrest in different cancer cell lines. nih.govplos.org This is achieved by down-regulating the protein levels of several cell cycle-related kinases, including CDK1, CDK2, CDK4, and CDK6, as well as Cyclin B1. nih.gov DIM also downregulates the cell division cycle 25A (Cdc25A) phosphatase, a key regulator of cell cycle progression. nih.gov

Apoptosis and Proliferation: DIM is a known inducer of apoptosis (programmed cell death) and an inhibitor of proliferation in numerous cancer cell models. pnas.orgnih.gov It can modulate the expression of proteins involved in these processes, such as those in the Akt, NF-κB, and FOXO3a/β-catenin/GSK-3β signaling pathways. pnas.org

Signaling Pathway Inhibition: DIM has been found to inhibit several signaling pathways that are often hyperactive in cancer cells. For example, it has been shown to inhibit the Akt/GSK-3β, ERK1/2, and STAT3 signaling pathways. plos.org In breast cancer cells, DIM rapidly and selectively inhibits hepatocyte growth factor (HGF)/c-Met signaling. nih.gov

The table below summarizes the effects of DIM on various cellular pathways in different in vitro models.

| Cell Line Model | Pathway Modulated | Observed Effect | Reference |

| Gastric Cancer Cells | Hippo Signaling Pathway | Activation, leading to inhibition of cell growth and G1-phase cell cycle arrest. spandidos-publications.com | spandidos-publications.com |

| Gastric Cancer Cells | STIM1 Mediated Store-Operated Calcium Entry | Induction of cell death. ijbs.com | ijbs.com |

| Breast Cancer Cells (MCF-7) | Estrogen Receptor Signaling | Ligand-independent activation of ER function. nih.gov | nih.gov |

| Breast Cancer Cells (MDA-MB-231) | HGF/c-Met Signaling | Rapid and selective inhibition. nih.gov | nih.gov |

| Prostate Cancer Cells (LNCaP) | Androgen Receptor Signaling | Antagonism, leading to inhibition of cell proliferation. medchemexpress.commskcc.org | medchemexpress.commskcc.org |

| Colon Cancer Cells (HT-29) | Cell Cycle Regulation | Induction of G1 and G2/M phase arrest. nih.gov | nih.gov |

| Vascular Smooth Muscle Cells | PDGF-Rβ Signaling | Inhibition, leading to suppression of proliferation and migration. plos.org | plos.org |

Genetic studies have provided further insights into the mechanisms of DIM action.

MicroRNA Regulation: In MCF-7 breast cancer cells, DIM treatment has been shown to increase the expression of microRNA-21 (miR-21). nih.gov This upregulation of miR-21, in turn, leads to the downregulation of Cdc25A, contributing to the inhibition of cell proliferation. nih.gov Molecular docking simulations have also suggested that DIM can interact with the precursor of miR-21. oaepublish.com Another study identified that DIM-induced suppression of cancer cell proliferation may involve the downregulation of miR-30e, which targets ATG5. ncats.io

Gene Expression Profiling: Studies using chromatin immunoprecipitation with high-throughput sequencing (ChIP-seq) have revealed that in MCF-7 cells, DIM treatment leads to ERα binding sites being enriched for the AHR motif. mdpi.com This suggests a co-regulation of gene expression by both ERα and AHR in the presence of DIM. mdpi.com

Yeast Model Studies: In the model organism Schizosaccharomyces pombe, genetic studies have identified that a mutation in the gene for the mitochondrial translation elongation factor EF-Ts (tsf1+) can confer resistance to DIM. researchgate.net This suggests that decreased mitochondrial translation is a mechanism of resistance to DIM in this organism. researchgate.net

Proteomic and Metabolomic Profiling

The investigation into the biochemical impact of Celecoxib (EINECS 235-412-1) has been further elucidated through proteomic and metabolomic profiling in various non-human models. These studies provide a detailed view of the compound's interaction with cellular proteins and its effect on metabolic pathways.

Proteomic Profiling

A label-free thermal proteome profiling method was employed to identify Celecoxib's targets in the nervous system of rats. researchgate.net In this study, proteins from the rat hippocampus were treated with multiple concentrations of the drug at various temperatures. nih.gov Analysis of the soluble protein extract at 67°C revealed that out of 478 identified proteins, 44 were uniquely detected in the drug-treated samples. nih.gov One of these, Ras-associated binding protein 4a, had been previously identified as an off-target of Celecoxib in the rat central nervous system. nih.gov Biomedical enrichment analysis of all detected proteins indicated their involvement in signaling pathways related to neurodegenerative diseases and cancer. nih.gov

Interactive Data Table: Celecoxib-Modulated Proteins in Rat Hippocampus

| Protein Category | Number of Proteins Identified | Potential Implication |

|---|---|---|

| Uniquely Detected in Drug-Treated Samples | 44 | Off-target effects |

| Total Identified Proteins at 67°C | 478 | Broader cellular interactions |

| Previously Reported Off-Target | 1 (Ras-associated binding protein 4a) | Nervous system effects |

| Enriched Pathways | - | Neurodegenerative disease, Cancer |

Metabolomic Profiling

Metabolomic studies have revealed significant alterations in cellular metabolism upon treatment with Celecoxib. In a study involving APCMin/+ mice, administration of Celecoxib led to a substantial reduction in intestinal polyp burden, which was associated with changes in the luminal microbiota and metabolome. aacrjournals.org The treatment caused a notable decrease in a majority of fecal metabolites linked to carcinogenesis, including glucose, amino acids, nucleotides, and lipids. aacrjournals.org Specifically, 123 metabolites were found to be decreased, while 26 were increased. aacrjournals.org These alterations in the metabolome are suggested to contribute to reduced cell proliferation. aacrjournals.org

In breast cancer cell models (T47d), a mass spectrometry-based targeted metabolomics approach identified 43 metabolites affected by Celecoxib treatment. nih.gov These metabolites are involved in several key pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism, suggesting that Celecoxib's antiproliferative activity may be mediated through metabolic changes independent of its COX-2 inhibition. nih.gov

Furthermore, investigations into the biotransformation of Celecoxib using microbial cultures have identified several metabolites. researchgate.net The primary metabolic pathway involves the hydroxylation of the methyl group to form a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite. researchgate.net This carboxylic acid metabolite can then be conjugated with glucuronide. researchgate.net In rats, the primary route of metabolism is also through this single oxidative pathway. researchgate.net

Interactive Data Table: Metabolomic Changes Induced by Celecoxib

| Study Model | Key Findings | Affected Pathways |

|---|---|---|

| APCMin/+ Mice | Decreased levels of pro-carcinogenic fecal metabolites (123 decreased, 26 increased). aacrjournals.org | Reduced cell proliferation. aacrjournals.org |

| Breast Cancer Cells (T47d) | Altered levels of 43 metabolites. nih.gov | Tricarboxylic acid cycle, amino acid metabolism, energy production. nih.gov |

| Microbial Cultures & Rat Models | Formation of hydroxymethyl and carboxylic acid metabolites. researchgate.net | Oxidative metabolism, Glucuronidation. researchgate.net |

Transcriptomic Analysis

Transcriptomic analysis has provided significant insights into the gene expression changes induced by Celecoxib in various non-human cell and animal models, highlighting the molecular pathways it modulates.

In a study on the human lung squamous cell carcinoma (LSQCC) cell line SK-MES-1, RNA sequencing identified 317 differentially expressed genes (DEGs) and 25 differentially expressed long non-coding RNAs (DE-LNRs) following Celecoxib treatment. nih.gov Enrichment analysis of these DEGs pointed to the involvement of several key pathways, including 'protein processing in endoplasmic reticulum' and the 'mTOR signaling pathway'. nih.gov Notably, genes such as vascular endothelial growth factor A (VEGFA), activating transcription factor 4 (ATF4), and fibronectin 1 (FN1) were highlighted in the protein-protein interaction network. nih.gov

A study on rats with thioacetamide (B46855) (TAA)-induced cirrhotic splenomegaly demonstrated that Celecoxib treatment led to the identification of 304 coexisting DEGs when comparing the TAA group with the control group and the TAA + Celecoxib group with the TAA group. nih.govresearchgate.net Gene ontology (GO) and KEGG pathway analyses indicated that Celecoxib may attenuate cirrhotic splenomegaly by suppressing splenic immune cell proliferation, inflammation, and fibrogenesis. nih.govresearchgate.net This was further validated by the observed decrease in splenic Ki-67-positive cells, macrophages, fibrotic areas, and the mRNA levels of collagen III and α-SMA. nih.govresearchgate.net

In glioblastoma cells, Celecoxib has been shown to suppress the expression of NF-κB p65 (RelA) and TNFα. mdpi.com Transcriptional analysis of brain tumor samples revealed significantly higher activity of these genes in tumor samples compared to normal samples. mdpi.com Treatment of the human glioblastoma cell line SF-767 with Celecoxib resulted in a dose-dependent reduction in the expression of NF-κB p65 (RelA) and TNFα. mdpi.com

Furthermore, transcriptome analysis in the context of cancer cell growth has shown that antioxidants can lower the expression of cellular antioxidant genes and increase tumor proliferation by decreasing levels of ROS, oxidative DNA damage, and p53 expression in both murine and human lung tumor cells. oaepublish.com While not a direct study on Celecoxib, it provides context for the complex interplay of pathways that can be influenced by anti-inflammatory agents.

Interactive Data Table: Transcriptomic Effects of Celecoxib

| Model System | Number of Differentially Expressed Genes (DEGs) | Key Modulated Genes/Pathways |

|---|---|---|

| Lung Squamous Carcinoma Cells (SK-MES-1) | 317 DEGs, 25 DE-LNRs nih.gov | VEGFA, ATF4, FN1; mTOR signaling pathway, Protein processing in endoplasmic reticulum. nih.gov |

| Rat Model of Cirrhotic Splenomegaly | 304 coexisting DEGs nih.govresearchgate.net | Collagen III, α-SMA; Immune cell proliferation, Inflammation, Fibrogenesis. nih.govresearchgate.net |

| Glioblastoma Cells (SF-767) | - | NF-κB p65 (RelA), TNFα. mdpi.com |

Computational Chemistry and Molecular Modeling for Predictive Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to analyze the fundamental electronic properties of a molecule. dergipark.org.trdergipark.org.tr These methods provide a detailed picture of electron distribution and energy levels, which are essential for understanding a molecule's stability, reactivity, and potential interaction sites for both electrophilic and nucleophilic attacks. dergipark.org.tr

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trozal.edu.trdergipark.org.tr In the study of Fentanyl, DFT calculations, alongside the Hartree-Fock (HF) method, have been utilized to perform geometry optimizations in both gas and aqueous phases. dergipark.org.tr

A notable study employed the B3LYP functional with 6-31G(d,p) and 6-31++G(d,p) basis sets to carry out a comprehensive quantum chemical analysis of Fentanyl. dergipark.org.tr The research involved several key analyses:

Geometry Optimization: The molecule's most stable three-dimensional shape was calculated and found to be consistent with data in the existing literature. dergipark.org.tr

Charge Distribution: Mulliken and Natural Population Analysis (NPA) were used to determine the distribution of electronic charges on each atom of the Fentanyl molecule. dergipark.org.tr

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the interactions between orbitals, helping to understand the bonding within the molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map was generated to identify the regions of the molecule that are rich or poor in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trcapes.gov.br

| Analysis Type | Methodology/Basis Set | Key Findings |

|---|---|---|

| Geometry Optimization | DFT (B3LYP) / 6-31++G(d,p) | Provided stable 3D structure; lowest total energy, enthalpy, and Gibbs free energy values. |

| Charge Distribution | Mulliken and Natural Population Analysis | Determined the electronic charge on each atom. |

| Reactivity Analysis | Frontier Molecular Orbital (FMO) Analysis | Calculated HOMO-LUMO energy gap to assess chemical reactivity. |

| Interaction Analysis | Natural Bond Orbital (NBO) Analysis | Investigated intramolecular orbital interactions. |

| Reactive Site Prediction | Molecular Electrostatic Potential (MEP) | Identified likely sites for electrophilic and nucleophilic reactions. |

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex. drugbank.comscientific.net This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as Fentanyl, and its biological targets, like the μ-opioid receptor. drugbank.comnih.govbiorxiv.org Docking simulations can help identify key amino acid residues in the receptor's binding pocket that are essential for the interaction. nih.gov

Following a docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the forces driving the binding. Studies on Fentanyl and its analogs have identified a common binding site orientation within the μ-opioid receptor. drugbank.comscientific.netnih.gov The N-phenethyl group of Fentanyl is often predicted to insert deep into a crevice between transmembrane helices, while the N-phenylpropanamide group projects towards a different pocket. scientific.net

Key interactions identified in docking studies of Fentanyl with the μ-opioid receptor include:

Hydrogen Bonds: The protonated amine of Fentanyl's piperidine (B6355638) ring can form a critical hydrogen bond or salt bridge with acidic residues like Aspartate 147 (Asp147). biorxiv.org Some studies also propose an alternative binding mode involving a hydrogen bond with Histidine 297 (His297). biorxiv.orgresearchgate.net

Hydrophobic Interactions: The phenyl rings of Fentanyl engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing significantly to binding affinity.

Van der Waals Forces: Numerous van der Waals contacts between the ligand and various receptor residues provide additional stability to the complex.

| Residue | Location (Transmembrane Helix) | Potential Interaction Type |

|---|---|---|

| Asp147 | TM-III | Salt Bridge / Hydrogen Bond |

| His297 | TM-VI | Hydrogen Bond (Alternative Pose) |

| Tyr113, Met116 | - | General Binding Site Contact |

| Trp293 | - | Stable Contact |

| Ile109, Tyr291 | - | General Binding Site Contact |

Conformational analysis, often coupled with molecular docking, is used to determine the three-dimensional arrangement of atoms (conformation) of a ligand when it is bound to its receptor. drugbank.com Fentanyl is a flexible molecule, and its conformation can significantly influence its binding affinity. mdpi.com

Docking studies predict the most likely binding pose, which is the specific conformation and orientation of the ligand in the binding site. For Fentanyl, simulations have suggested that the most potent derivatives tend to adopt an extended conformation in the bound state. drugbank.com However, different studies have proposed varied binding poses, including different orientations and conformations (cis or trans) of the amide bond, highlighting the complexity of predicting the precise binding mode for flexible ligands. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.netfrontiersin.org MD simulations provide a view of the dynamic "evolution" of a system, allowing researchers to observe how a protein-ligand complex behaves in a simulated physiological environment. This technique is invaluable for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. researchgate.net

A key application of MD simulations is to evaluate the stability of a ligand-protein complex, such as Fentanyl bound to the μ-opioid receptor. biorxiv.org The stability of the complex over the simulation time (e.g., hundreds of nanoseconds) is a strong indicator of a viable binding mode. mdpi.com

Researchers assess stability by monitoring several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are calculated over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are more flexible or rigid. This can reveal how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein throughout the simulation is monitored to confirm the stability of these critical interactions. researchgate.net

MD simulations of Fentanyl-μ-opioid receptor complexes have been used to confirm the stability of binding modes involving interactions with key residues like Asp147 and His297. biorxiv.org These simulations show that Fentanyl can form stable contacts with numerous residues, explaining the stability of its binding poses. biorxiv.orgresearchgate.net

Conformational Changes and Allosteric Effects

The conformational landscape of porphyrins is critical to their function. Due to the significant steric strain imposed by the eight bulky bromine atoms on the porphyrin periphery and the four large pentylphenyl groups at the bridging meso positions, the macrocycle of EINECS 235-412-1 is expected to be highly distorted from planarity. Computational chemistry provides powerful tools to explore these structural dynamics.

Molecular mechanics (MM) and, more powerfully, quantum mechanics (QM) calculations can predict the stable conformations of the porphyrin ring. For heavily substituted porphyrins, non-planar conformations such as saddled, ruffled, or domed structures are common. A computational study on a related, highly distorted water-soluble porphyrin, 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin, confirmed through Density Functional Theory (DFT) calculations that the saddled conformation is significantly influenced by its environment and protonation state. mdpi.com For this compound, molecular dynamics (MD) simulations could be employed to simulate the molecule's dynamic behavior over time, revealing how the porphyrin macrocycle and its peripheral groups flex and rotate in different solvent environments. nih.gov These simulations can map the energy landscape of different conformational states and the barriers between them.

Allosteric effects, where binding at one site influences the properties of a distant site, are conceivable in such a complex structure. For instance, the binding of a ligand to the central copper ion could induce subtle changes in the porphyrin's conformation. These changes could, in turn, alter the electronic properties or interaction potential of the peripheral pentylphenyl groups. While direct research on allosteric modulation in this specific compound is not publicly documented, the principles are well-established for other complex molecular systems and could be investigated using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model ligand binding and its long-range structural consequences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net For a molecule as complex as this compound, QSAR can be a valuable tool for predicting its potential biological effects without extensive experimental testing.

Developing a QSAR model for a class of compounds like substituted metalloporphyrins requires a dataset of structurally related molecules with measured biological activity. The process involves several key steps:

Data Collection and Curation: A database of porphyrins with varying substituents (e.g., different halogens, alkyl chains, or metal centers) and their corresponding measured biological activities would be assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure. For this compound, these would include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines, a mathematical model is built that links the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

The following table provides an example of descriptors that could be used in a QSAR model for this class of compounds.

| Descriptor Class | Example Descriptors | Relevance to Porphyrin Structure |

| Constitutional | Molecular Weight, Atom Counts (Br, N, Cu) | Basic properties related to size and composition. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and degree of branching. |

| Geometric | Molecular Surface Area, Molecular Volume, Non-planarity (e.g., saddling distortion) | Quantifies the 3D structure and steric hindrance. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relates to electronic properties, reactivity, and intermolecular interactions. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. |

This table is illustrative and represents potential descriptors for QSAR modeling.

Once a predictive QSAR model is established, it can be interpreted to understand which structural features are most important for a given biological activity. For this compound, a QSAR study could reveal how the degree of bromination, the length of the alkyl chain on the phenyl rings, and the presence of the copper ion contribute to its activity. nih.gov

For instance, the model might show that increased bromination, leading to a more distorted and electron-deficient porphyrin ring, positively correlates with a specific catalytic activity. Conversely, it might indicate that the long pentyl chains on the phenyl groups enhance solubility in nonpolar environments, which could be critical for activity in a lipid membrane. These insights allow chemists to deduce structure-activity relationships, which can guide the design of new porphyrin-based molecules with enhanced or tailored properties. semanticscholar.org

Advanced Computational Algorithms and Machine Learning in Chemical Research

The vast chemical space of possible porphyrin structures makes traditional experimental and computational screening challenging. acs.org Advanced algorithms and machine learning (ML) are transforming this landscape by enabling rapid and accurate prediction of molecular properties. uni-wuppertal.de

For a molecule like this compound, ML models can be trained on large datasets of known porphyrins to predict properties such as electronic absorption spectra, redox potentials, and energy gaps. nih.govacs.org Recent research has demonstrated that ML models, particularly those using graph-based molecular representations, can predict the energy gaps of thousands of porphyrins with high accuracy (RMSE < 0.06 eV). acs.org Another study used interpretable machine learning to analyze the relationships between substituents, aromaticity, and non-planarity in a large dataset of metalloporphyrins. acs.org Such models could predict the key spectral features of this compound far more quickly than traditional quantum chemical calculations.

The true power of modern computational research lies in the integration of data from multiple sources. For complex systems like substituted metalloporphyrins, a holistic understanding requires combining theoretical calculations with experimental results. Machine learning serves as a powerful framework for this data integration.

For example, a research workflow could involve:

High-Throughput Computation: Generating a large database of calculated properties (e.g., conformational energies, electronic spectra) for a virtual library of porphyrins related to this compound using DFT.

Experimental Data: Collecting available experimental data, such as UV-Vis spectra, electrochemical measurements, and biological activity assays for a subset of these molecules.

Integrated ML Modeling: Using an ML algorithm to build a model that learns from both the large-scale computational data and the sparser, but highly accurate, experimental data. This approach, sometimes called multifidelity machine learning, can create models that are more accurate than those trained on either data type alone. uni-wuppertal.dearxiv.org

This integrated approach allows for the analysis of complex structure-property relationships that might not be apparent from a single data source. It can accelerate the discovery of new functional materials by creating robust predictive models that can screen vast chemical spaces for molecules with desired attributes, such as specific catalytic activities or optical properties. acs.org

Environmental Fate, Transport, and Degradation of Benzothiazolium Dyes

Environmental Release and Distribution Pathways

The primary route of entry for Basic Blue 41 into the environment is through the discharge of industrial wastewater. ru.nlfibre2fashion.com Textile manufacturing processes are water-intensive, and a notable percentage of the dyes used, estimated between 10-15%, are lost to effluents during dyeing operations. fibre2fashion.com This wastewater, if not adequately treated, carries the dye into various environmental compartments.

Aquatic Transport (Surface Water and Groundwater)

Once released into wastewater streams, Basic Blue 41 is transported into aquatic ecosystems, including rivers and lakes. ru.nl The discharge of dye-laden effluents has several immediate impacts on surface water quality. The intense color of the dye significantly reduces sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, leading to a decrease in dissolved oxygen levels essential for aquatic life. ru.nl

The mobility of the dye in water facilitates its distribution over large areas. There is also a considerable risk of groundwater contamination, as dye pollutants from surface water can seep into underlying aquifers. ru.nl This poses a threat to drinking water resources and the broader subterranean ecosystem. The complex and stable aromatic structure of the dye contributes to its persistence in aquatic environments. ru.nl

Soil and Sediment Interactions: Adsorption/Desorption Processes

When dye-containing water comes into contact with soil and sediments, significant interactions occur, primarily through adsorption and desorption. Adsorption is the process by which the dye molecules bind to the surface of soil and sediment particles. epa.gov This is a crucial process affecting the mobility and bioavailability of Basic Blue 41 in the environment. envirocomp.com

Numerous studies have demonstrated the capacity of various natural and synthetic materials to adsorb Basic Blue 41 from aqueous solutions. Materials such as bituminous shale, natural zeolitic tuff, activated carbon, and coconut fibers have been shown to be effective adsorbents. fibre2fashion.comresearchgate.net The efficiency of adsorption is influenced by several factors:

pH: The adsorption of Basic Blue 41, a cationic dye, generally increases with higher pH. At lower, acidic pH, an excess of hydrogen ions (H+) competes with the positively charged dye cations for binding sites on the adsorbent surface, reducing uptake.

Temperature: The adsorption process for this dye has been found to be endothermic, meaning that an increase in temperature favors higher adsorption capacity. fibre2fashion.comresearchgate.net

Particle Size: Smaller adsorbent particle sizes typically lead to higher adsorption rates due to the larger surface area available for binding. fibre2fashion.com

Contact Time: Adsorption is a time-dependent process, often rapid initially, followed by a slower approach to equilibrium.

The equilibrium of this process is often described by isotherm models, with the Langmuir model frequently providing a good fit for the experimental data, suggesting a monolayer adsorption process. fibre2fashion.comresearchgate.net Desorption, the reverse process where the dye is released from the soil or sediment back into the water, can also occur, potentially leading to long-term, low-level contamination.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal Conditions/Notes |

|---|---|---|

| Natural Zeolitic Tuff | 192.31 | at 50°C and pH 5 researchgate.net |

| Magnetically Modified Zeolite | 370.37 | at 323 K (50°C) unifr.ch |

| Activated Carbon (from filamentous algae) | 125 | at pH 9 |

| Coconut Fiber Particles | 48.68 | at pH 9.0 |

Transformation Processes in Environmental Compartments

Transformation processes are critical in determining the ultimate persistence and impact of Basic Blue 41 in the environment. These can be broadly categorized into abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-living mechanisms, such as chemical reactions with water (hydrolysis) or light (photolysis). For complex synthetic dyes like Basic Blue 41, which are designed to be stable, these processes are often slow under natural conditions. ru.nl However, advanced oxidation processes (AOPs) have been shown to effectively degrade this dye.

Photolysis, or the breakdown of molecules by light, is a key abiotic degradation pathway. While many dyes are designed to be resistant to sunlight to prevent fading, specialized techniques can harness light energy to destroy them. ru.nl Photocatalytic degradation is one such advanced oxidation process that has proven effective for Basic Blue 41. vipulorganics.com

This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive oxygen species. These species then attack and break down the complex dye molecule into simpler, less harmful compounds like carbon dioxide and water. vipulorganics.com Research has shown that the efficiency of this process is dependent on factors like catalyst load, pH, and reaction time. vipulorganics.com For instance, one study identified optimal conditions for 96% color removal as a catalyst load of 2.6 g, a reaction time of 45 minutes, and a pH of 6. vipulorganics.com

Another abiotic method, sonochemical degradation, uses high-frequency ultrasound to degrade the dye, a process that can be assisted by the addition of catalysts like nano-TiO₂ and hydrogen peroxide (H₂O₂). This method has been shown to convert the aromatic groups of Basic Blue 41 into compounds like urea, nitrate, and simple organic acids, following pseudo-first-order kinetics.

| Degradation Method | Key Parameters | Results | Reference |

|---|---|---|---|

| Photocatalytic Degradation | Catalyst: AC-TiO₂; UV Irradiation; pH: 6; Time: 45 min | 96% color removal; 93% turbidity removal | vipulorganics.com |

| Sonochemical Degradation | Catalyst: nano-TiO₂; H₂O₂; 35 kHz ultrasound | Degradation follows pseudo-first order kinetics. Products include urea, nitrate, formic acid, acetic acid. | |

| Fenton Process | Fe²⁺/H₂O₂ molar ratio: 0.04; Time: 27.87 min | 99% removal efficiency | ayerhsmagazine.com |

Hydrolysis

The stability of Basic Blue 41 is influenced by the pH of the aqueous medium. The dye is known to be unstable under alkaline conditions, which suggests susceptibility to hydrolysis. researchgate.net This degradation under alkaline conditions can result in the loss of the chromophore, leading to decolorization. researchgate.net However, specific studies detailing the hydrolysis kinetics and rate constants for EINECS 235-412-1 were not available in the reviewed literature. The compound is reported to be fixed efficiently to synthetic fibers under acidic dyeing conditions. researchgate.net

Chemical Oxidation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of Basic Blue 41 in aqueous solutions by generating highly reactive hydroxyl radicals (•OH). mdpi.comsphinxsai.com These processes can lead to the complete mineralization of the dye into harmless compounds like CO2 and H2O. mdpi.com

Several AOPs have been studied for the degradation of this dye:

Fenton's Reagent: The use of Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) has been optimized for the decolorization of Basic Blue 41. sphinxsai.com Research using response surface methodology identified the optimal conditions for achieving maximum color removal. Under these conditions, a decolorization efficiency of approximately 97.05% was achieved. sphinxsai.com

Photocatalytic Degradation: The photocatalytic degradation of Basic Blue 41 has been successfully demonstrated using titanium dioxide (TiO₂) nanoparticles, both alone and in combination with activated carbon (AC), under UV irradiation. mdpi.comscirp.orgscirp.org The addition of activated carbon to TiO₂ (AC-TiO₂) enhances the degradation efficiency. mdpi.com Optimal conditions for this process have been determined, achieving color and turbidity removal of up to 96% and 93%, respectively. mdpi.comresearchgate.net The degradation generally follows pseudo-first-order kinetics. mdpi.comscirp.orgscirp.orgscirp.org

Sonochemical Degradation: The application of power ultrasound (sonolysis), assisted by nano-TiO₂ and H₂O₂, has also been shown to be an effective tool for the degradation of Basic Blue 41. nih.gov This process can convert the dye into non-toxic end products. nih.gov

Detailed research findings on the optimal conditions for these AOPs are presented in the table below.

Table 1: Optimal Conditions for Advanced Oxidation Processes for Basic Blue 41 Degradation

| Process | Parameter | Optimal Value | Resulting Efficiency | Source |

|---|---|---|---|---|

| Fenton's Reagent | pH | 3.2 | ~97.05% color removal | sphinxsai.com |

| H₂O₂ Concentration | 8.65 mM | sphinxsai.com | ||

| Fe²⁺ Concentration | 0.45 mM | sphinxsai.com | ||

| Photocatalysis (AC-TiO₂) | pH | 6 | 96% color removal | mdpi.com |

| Catalyst Load | 2.6 g | 93% turbidity removal | mdpi.comresearchgate.net | |

| Reaction Time | 45 min | mdpi.com |

Biotic Degradation Pathways

Microbial Degradation (Bacterial and Fungal)

The biotic degradation of Basic Blue 41 has been observed using microorganisms. The yeast Candida inconspicua has been identified as capable of decolorizing and biodegrading this dye. researchgate.net Studies suggest that the mechanism for this bioremediation is not simple adsorption, but is based on enzymatic activity, specifically azoreductase activity, which breaks down the azo bond (-N=N-) that is part of the dye's chromophore. researchgate.net

Enzymatic Degradation Mechanisms

The enzymatic degradation of Basic Blue 41 has been specifically investigated using the laccase enzyme in the presence of a mediator. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, making them suitable for dye degradation. nih.gov

A study utilizing response surface methodology determined the optimal conditions for the removal of Basic Blue 41 by a laccase-mediator system. The presence of the mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) was found to be a statistically significant factor in the dye's removal, particularly at the optimal pH. Under the optimized conditions, the dye was completely removed from the solution.

Table 2: Optimal Conditions for Enzymatic Removal of Basic Blue 41

| Parameter | Optimal Value | Result | Source |

|---|---|---|---|

| pH | 5.0 | Complete color removal | |

| ABTS Mediator Dose | 0.2 mM | ||

| Laccase Activity | 0.2 U mL⁻¹ |

Biodegradation Kinetics and Half-Life Determination

While the kinetics of abiotic degradation processes for Basic Blue 41 have been determined, specific studies detailing its biodegradation kinetics and half-life in microbial environments are limited in the available literature.

For abiotic processes, the following kinetic models have been reported:

Photocatalytic Degradation: The photocatalytic degradation of Basic Blue 41 using TiO₂ and AC-TiO₂ has been shown to follow pseudo-first-order kinetics. mdpi.comscirp.orgscirp.orgscirp.org The kinetic rate constants (k) were estimated as 0.0322 min⁻¹ for TiO₂ and 0.0366 min⁻¹ for the more efficient AC-TiO₂ composite. mdpi.com

Sonochemical Degradation: The degradation process assisted by ultrasound also followed a pseudo-first-order mechanism. nih.gov

Adsorption: While not a degradation process, studies on the removal of Basic Blue 41 by adsorption onto various materials have found that the process kinetics are often well-described by a pseudo-second-order model. researchgate.netijcce.ac.ir

The half-life (t½) for a first-order reaction can be calculated using the formula t½ = 0.693 / k. Using the reported rate constant for photocatalytic degradation with AC-TiO₂ (0.0366 min⁻¹), the calculated half-life under those specific experimental conditions would be approximately 18.9 minutes. mdpi.com It is crucial to note that this value is for a specific AOP under laboratory conditions and does not represent the biodegradation half-life in a natural environment, which would be influenced by factors like microbial population density, nutrient availability, and temperature. ecetoc.orgdtu.dkecetoc.org

Formation and Characterization of Environmental Transformation Products

The degradation of Basic Blue 41, particularly through energetic processes like AOPs, results in the breakdown of its complex aromatic structure into smaller, simpler molecules. One study investigating the sonochemical degradation of the dye identified several intermediate and final transformation products. nih.gov

Using gas chromatography-mass spectrometry (GC/MS) and ion chromatography (IC), researchers determined that the nitrogen atoms and aromatic groups of the Basic Blue 41 molecule were converted into:

Urea

Nitrate

Formic acid

Acetic acid

Oxalic acid

This indicates a significant breakdown of the original molecule, leading to mineralization. nih.gov Information on the specific transformation products resulting from biotic degradation pathways, such as microbial or enzymatic action, was not available in the reviewed scientific literature.

Bioremediation Potential and Strategies

Bioremediation has emerged as a cost-effective and environmentally sound approach for treating textile effluents containing synthetic dyes. researchgate.netnih.gov This process utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to break down and detoxify complex dye molecules. nih.govaalto.fi Unlike conventional physicochemical methods that can be expensive and produce secondary waste streams, biological treatments can potentially mineralize dyes into harmless substances such as carbon dioxide and water. researchgate.netresearchgate.net

Bioremediation Strategies for Azo Dyes

While Basic Blue 41 is a benzothiazolium dye, the bioremediation strategies developed for azo dyes, the largest class of synthetic colorants, provide a foundational understanding of microbial dye degradation. wur.nlresearchgate.net Azo dyes are characterized by one or more azo bonds (-N=N-), which are the primary target for microbial action. nih.gov The general strategy for complete biodegradation involves a two-step process: an initial anaerobic or anoxic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines. mdpi.comthaiscience.info